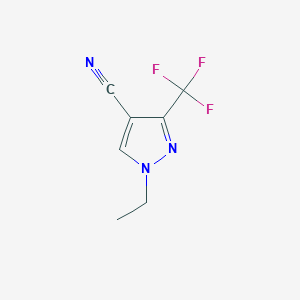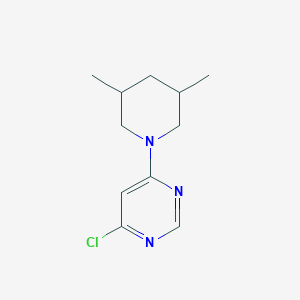
4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
Pyrimidines, including CDMP, can be synthesized through various methods. One such method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . Another method involves the use of organolithium reagents . The reaction of 2,4-chloropyrimidine with phenyllithium, for example, has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of CDMP includes a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a 3,5-dimethylpiperidin-1-yl group attached to the 6-position of the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines, including CDMP, are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions . In addition, they can undergo regioselective reactions with carbonyl compounds and amidines .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including 4-Chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine, have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anticancer Applications
Pyrimidine derivatives have shown promising results in cancer treatment . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Antifungal Applications
New pyrimidine derivatives have been synthesized and their antifungal activities have been evaluated in vitro against fourteen phytopathogenic fungi . The results indicated that most of the synthesized compounds possessed fungicidal activities .
Synthesis of Novel Anti-Inflammatory Agents
Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Development of Selective Anticancer Agents
The structure-activity relationships and synthetic pathways used for constructing pyrimidine scaffolds can assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .
Development of Fungicidal Agents
The synthesis of new pyrimidine derivatives and their evaluation against phytopathogenic fungi provide a basis for the development of potent fungicidal agents .
Wirkmechanismus
While the specific mechanism of action for CDMP is not mentioned in the search results, pyrimidine derivatives in general have been found to exert their pharmacological effects through various mechanisms. For instance, they can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Eigenschaften
IUPAC Name |
4-chloro-6-(3,5-dimethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-3-9(2)6-15(5-8)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRDMIKFRKYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

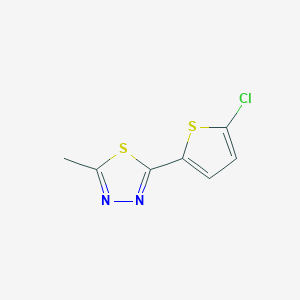

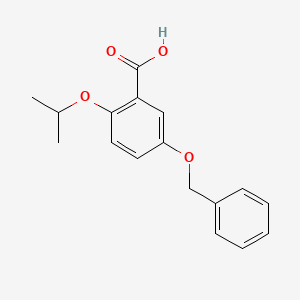
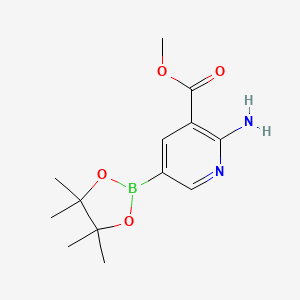

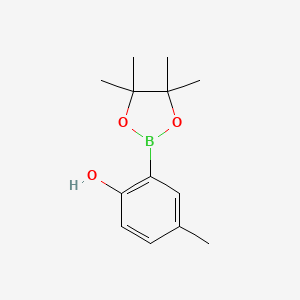
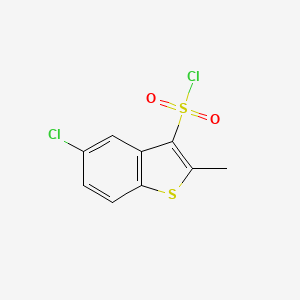
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)

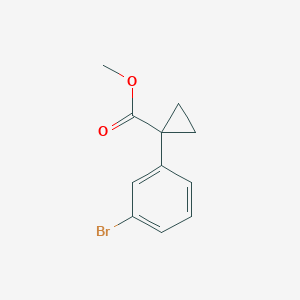
![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)


